5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride
Description
This compound belongs to the thienopyridine class, a family of antiplatelet agents that inhibit ADP-induced platelet aggregation by targeting the P2Y12 receptor. Structurally, it features a thieno[3,2-c]pyridine core substituted with a 5-chloro-1-(2-fluorophenyl)-2-oxopentyl chain at the 5-position and an acetate group at the 2-position, forming a hydrochloride salt. The 2-fluorophenyl group and chloro-pentyl substituent distinguish it from well-known analogs like prasugrel ().
Properties
Molecular Formula |
C20H22Cl2FNO3S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H21ClFNO3S.ClH/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22;/h2-3,5-6,11,20H,4,7-10,12H2,1H3;1H |
InChI Key |
YUWLEAAJIXVEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Mechanism
The synthesis of CATP hydrochloride occurs as a side reaction during prasugrel hydrochloride production. The pathway involves four principal stages (Scheme 1):
Stage 1: Condensation of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone reacts with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile at 0–5°C in the presence of anhydrous potassium carbonate. This yields 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (desacetyl prasugrel).
Stage 2: Acid-Catalyzed Ring-Opening
Treatment of desacetyl prasugrel with hydrochloric acid (13.5 mL) in water at 80–85°C induces cyclopropane ring-opening, forming 5-(5-chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (desacetylchloro prasugrel).
Stage 3: Acetylation
Desacetylchloro prasugrel undergoes acetylation using acetic anhydride in dimethylformamide (DMF) at 0–5°C with potassium carbonate, yielding the acetylated intermediate.
Stage 4: Hydrochloride Salt Formation
The final product is isolated as the hydrochloride salt by treating the acetylated intermediate with concentrated HCl in acetone, followed by crystallization.
Critical Reaction Parameters
Optimal conditions for each stage were determined through iterative laboratory optimization (Table 1):
Table 1: Reaction Parameters for CATP Hydrochloride Synthesis
| Parameter | Stage 1 | Stage 2 | Stage 3 | Stage 4 |
|---|---|---|---|---|
| Temperature (°C) | 0–5 | 80–85 | 0–5 | 25–30 |
| Solvent | Acetonitrile | Water | DMF | Acetone |
| Catalyst/Base | K2CO3 | HCl | K2CO3 | HCl |
| Reaction Time (h) | 4 | 0.5 | Until completion | 4 |
| Yield (%) | 23.2 | 55.8 | 57.8 | 97.55* |
*HPLC purity after crystallization.
Purification and Characterization
Purification Techniques
Crude CATP hydrochloride is purified via silica gel column chromatography (8–10% ethyl acetate in hexane) followed by recrystallization from acetone. This reduces residual solvents and byproducts to levels compliant with ICH guidelines (<0.15% for known impurities).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (DMSO-d6): δ 7.37–7.64 (m, 4H, aromatic), 6.55 (s, 1H, thieno H), 5.87 (br s, 1H, NH), 3.83 (br s, 3H, CH2), 3.48–3.64 (m, 2H, CH2), 2.29 (s, 3H, CH3CO).
- 13C NMR: 201.74 (C=O), 167.73 (COO), 160.82 (d, J = 247.6 Hz, C-F), 149.71 (aromatic C).
Infrared Spectroscopy (IR)
Prominent peaks at 2939 cm⁻¹ (C-H stretch), 1760 cm⁻¹ (ester C=O), 1614 cm⁻¹ (amide C=O), and 768 cm⁻¹ (C-Cl).
High-Performance Liquid Chromatography (HPLC)
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile: phosphate buffer (pH 3.0) (60:40)
- Retention Time: 12.3 min.
Analytical Data and Comparative Analysis
Physical Properties
Table 2: Physicochemical Properties of CATP Hydrochloride
Impurity Profile
CATP hydrochloride constitutes up to 0.20% of prasugrel hydrochloride batches if unoptimized. Regulatory limits (EMEA) require suppression below 0.15% via controlled acetylation and stringent pH management during salt formation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Prasugrel and Substituent Variations
Prasugrel (5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride) shares the same core and 2-fluorophenyl group but replaces the chloro-pentyl chain with a cyclopropyl moiety (). This structural divergence impacts physicochemical properties:
- Metabolic Activation : Prasugrel’s cyclopropyl group facilitates rapid hydrolysis to its active metabolite. The chloro-pentyl substituent may delay hydrolysis, affecting onset of action ().
Positional Isomers : The 4-fluorophenyl analog (CAS 1391053-98-7, ) demonstrates how fluorophenyl substitution position influences activity. The 2-fluorophenyl group in the target compound likely enhances receptor binding due to steric and electronic effects compared to the 4-fluoro isomer.
Bioactivity and Pharmacodynamics
- Anti-Platelet Activity : Prasugrel exhibits potent ADP receptor inhibition (IC₅₀ ~0.1 µM), while derivatives with bulkier substituents (e.g., pyrrolidine carboxylate esters in ) show moderate activity. The target compound’s chloro-pentyl chain may reduce steric hindrance, improving receptor affinity, though experimental data are lacking.
- Prodrug Efficiency : highlights that ester modifications (e.g., pyrrolidine vs. acetate) influence hydrolysis rates. The target compound’s acetate group may offer faster activation than bulkier esters but slower than prasugrel’s cyclopropyl-linked structure.
Data Tables
Table 1. Structural and Functional Comparison of Thienopyridine Derivatives
Table 2. Hazard Profile Comparison
Biological Activity
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound is recognized as an impurity of the antiplatelet agent Prasugrel, which is used to prevent blood clots in patients with acute coronary syndrome. Understanding its biological activity is essential for assessing its potential therapeutic effects and safety profile.
The molecular formula of this compound is with a molecular weight of approximately 525.97 g/mol. It has a predicted boiling point of 522.6°C and a density of 1.312 g/cm³. The compound exhibits a pKa value of approximately 3.90, indicating its acidic nature.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClFNO3S |
| Molecular Weight | 525.97 g/mol |
| Boiling Point | 522.6 ± 50.0 °C |
| Density | 1.312 ± 0.06 g/cm³ |
| pKa | 3.90 ± 0.20 |
The biological activity of this compound is primarily linked to its role as an antiplatelet agent. It functions by inhibiting platelet aggregation through the blockade of the P2Y12 ADP receptor, which is crucial for platelet activation and aggregation. This mechanism is similar to that of its parent drug, Prasugrel, which has demonstrated greater efficacy compared to Clopidogrel in reducing ischemic events.
Biological Activity and Efficacy
Research indicates that this compound possesses significant antiplatelet activity. In vitro studies have shown that it effectively inhibits ADP-induced platelet aggregation in human platelet-rich plasma.
Case Studies
- Antiplatelet Activity Assessment : A study evaluated the antiplatelet effects of various thienopyridines, including Prasugrel and its impurities. The results demonstrated that the compound exhibited comparable inhibition levels to Prasugrel at therapeutic concentrations.
- Safety Profile Evaluation : In animal models, this compound was assessed for its safety profile alongside Prasugrel. The findings indicated a potential increase in bleeding risk similar to that observed with Prasugrel usage in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride?
- Methodological Answer : A stepwise approach involving condensation of the thienopyridine core with a fluorophenyl-chloropentyl ketone intermediate under controlled acidic conditions (e.g., HCl catalysis) is critical. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C improves purity. Characterization using (e.g., δ 1.30–5.56 ppm for aliphatic and aromatic protons) and high-resolution mass spectrometry (HRMS) confirms structural integrity. Discrepancies in spectral data should be resolved by comparing retention times with deuterated analogs or reference standards .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer : Key techniques include:
- : Assign peaks using 2D-COSY and HSQC for overlapping signals (e.g., δ 7.42–7.51 ppm for fluorophenyl protons).
- HRMS: Verify molecular ion peaks (e.g., [M+H] at m/z 411.1225) with isotopic pattern matching.
- Conflicting data (e.g., unexpected splitting in NMR) can be resolved by repeating experiments under standardized conditions (25°C, 400 MHz) or using deuterated solvents to eliminate exchange broadening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antiplatelet efficacy of this compound compared to existing thienopyridine derivatives (e.g., clopidogrel)?
- Methodological Answer :
Biological Assays : Use the Born method to measure ADP-induced platelet aggregation in SD rats (IC values). Compare dose-response curves (e.g., 10–50 mg/kg) against clopidogrel and prasugrel controls .
Bleeding Time Analysis : Apply the Dejana method to assess hemorrhagic risk. Statistical analysis (ANOVA, p < 0.05) identifies significant differences in efficacy/safety profiles.
Computational Modeling : Perform molecular docking (e.g., with P2Y receptor) to correlate substituent effects (e.g., chloro vs. fluoro groups) with binding affinity .
Q. What advanced approaches are recommended for investigating metabolic stability, and how can deuterium labeling enhance these studies?
- Methodological Answer :
- Isotope Labeling : Synthesize deuterated analogs (e.g., replacing methoxy with methoxy-d) to track metabolic pathways via LC-HRMS. This reduces CYP450-mediated oxidation, improving half-life (e.g., increase from 2.1 to 4.7 hours in hepatic microsomes) .
- Chiral HPLC : Use Chiralpak AD-H columns (90:10 hexane/isopropanol) to resolve enantiomers and quantify metabolic byproducts. Validate methods with spiked plasma samples (RSD < 5%) .
Q. How can researchers address crystallographic challenges (e.g., twinning, low resolution) during structural refinement of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) to enhance resolution. For twinned crystals, apply the SHELXL TWIN command with a BASF parameter to model twin domains .
- Refinement : Restrain anisotropic displacement parameters (ADPs) for heavy atoms (Cl, S). Validate with R-factors (R < 0.05 for I > 2σ) and residual density maps (< 0.5 eÅ) .
Q. How should contradictory data in platelet aggregation assays (e.g., inter-batch variability) be analyzed methodologically?
- Methodological Answer :
- Root-Cause Analysis : Check reagent consistency (e.g., ADP concentration, platelet-rich plasma preparation). Use a standardized positive control (e.g., prasugrel at 10 μM) to normalize results .
- Statistical Tools : Apply mixed-effects models to account for animal variability. Outliers (> 2 SD from mean) should be excluded only after verifying experimental conditions (e.g., temperature, pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
